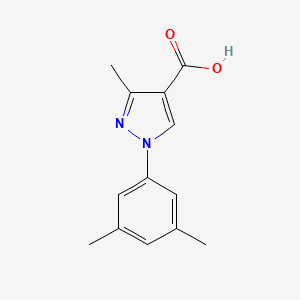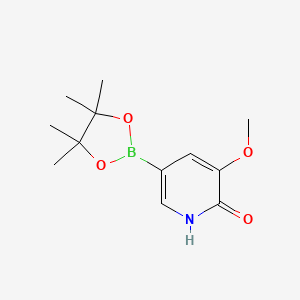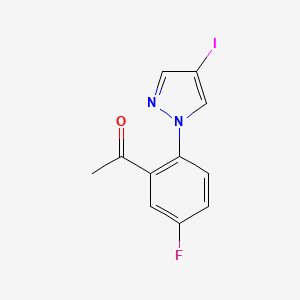
1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a pyrazole ring attached to a phenyl ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Applications De Recherche Scientifique
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-(4-bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom, which can also influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H8FIN2O |
|---|---|
Poids moléculaire |
330.10 g/mol |
Nom IUPAC |
1-[5-fluoro-2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3 |
Clé InChI |
RCDCEXZDSCLHQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


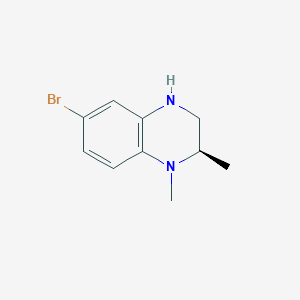

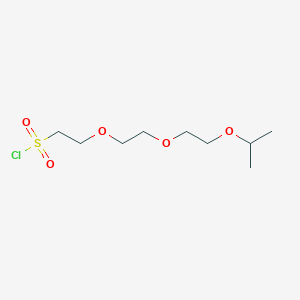
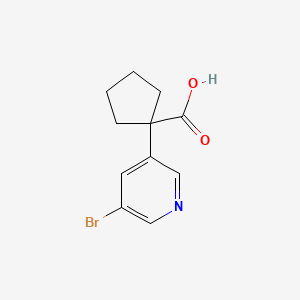

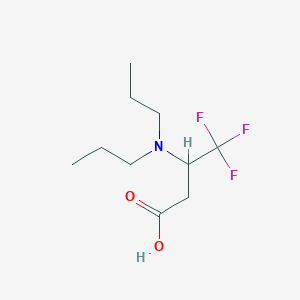
![(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15311585.png)

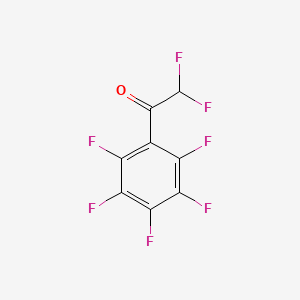

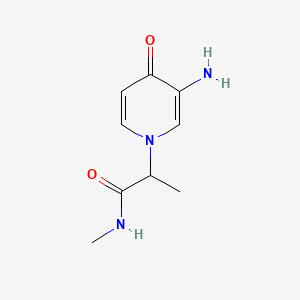
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
